molecular formula C8H19NO B2619944 1-(Dimethylamino)-3-methylpentan-2-ol CAS No. 1504510-85-3

1-(Dimethylamino)-3-methylpentan-2-ol

Cat. No.: B2619944
CAS No.: 1504510-85-3
M. Wt: 145.246
InChI Key: UDMYNGFHCVMASR-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-methylpentan-2-ol is an organic compound characterized by the presence of a dimethylamino group and a hydroxyl group attached to a pentane backbone

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-methylpentan-2-ol can be achieved through several routes. One common method involves the reaction of 3-methyl-2-pentanone with dimethylamine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired product.

Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, catalytic hydrogenation of the corresponding ketone in the presence of dimethylamine can be employed to produce this compound on a larger scale .

Chemical Reactions Analysis

1-(Dimethylamino)-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Dimethylamino)-3-methylpentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-methylpentan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

1-(Dimethylamino)-3-methylpentan-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(dimethylamino)-3-methylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-5-7(2)8(10)6-9(3)4/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMYNGFHCVMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504510-85-3
Record name 1-(dimethylamino)-3-methylpentan-2-ol
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